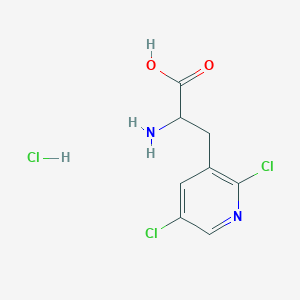

3,5-Dichloro-4-fluoro-2-nitroaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,5-Dichloro-4-fluoro-2-nitroaniline is a chemical compound with the molecular formula C6H3Cl2FN2O2 . It is used in the field of chemistry for various applications .

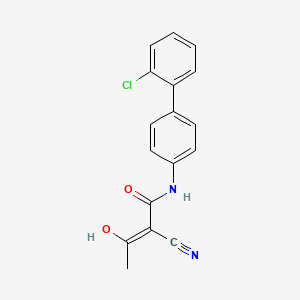

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with two chlorine atoms, one fluorine atom, and a nitro group attached to an amine . The average molecular mass is approximately 225 Da .Aplicaciones Científicas De Investigación

Novel Dye Intermediate and Derivatives Synthesis

3,5-Dichloro-4-fluoro-2-nitroaniline and its derivatives have garnered attention as novel dye intermediates in the United States. Beyond dyes, the potential for these compounds to extend into pharmaceuticals, insecticides, and additional dye applications has been explored. The preparation of various N-substituted derivatives of 4-fluoro-3-nitroaniline highlights its versatility and importance in the development of new materials with diverse applications (M. Bil, 2007).

Oxidation to Nitroso-compounds

Substituted anilines, including derivatives of this compound, have been oxidized to their corresponding nitroso-compounds using peroxybenzoic acid. This process demonstrates the chemical versatility of these compounds, allowing for further chemical transformations and applications in various fields, including the synthesis of benzoxadiazole and its nitro derivatives (L. Nunno et al., 1970).

Metal Complex Formation

Research into the complexes of copper(II), nickel(II), and cobalt(II) with 2-fluoro,5-nitroaniline and 4-fluoro,2-nitroaniline indicates these compounds' potential in forming stable complexes with various metals. These complexes, displaying diverse structures such as square planar, tetrahedral, and hexacoordinate arrangements, open avenues for their use in material science, catalysis, and potentially as precursors for further chemical synthesis (G. Devoto et al., 1982).

Environmental Degradation Studies

The degradation of chloro-nitroaniline compounds, closely related to this compound, has been studied to understand their impact on the environment and the potential for bioremediation. Strains like Geobacter sp. KT7 and Thauera aromatica KT9 have shown the ability to utilize these compounds as sole carbon and nitrogen sources under anaerobic conditions, shedding light on microbial pathways that could help mitigate environmental contamination (H. D. Duc, 2019).

Safety and Hazards

The safety data sheet for a similar compound, 4-Nitroaniline, indicates that it may cause damage to organs through prolonged or repeated exposure. It is toxic if swallowed, in contact with skin, or if inhaled . It is recommended to use this chemical only in a well-ventilated area and avoid breathing dust/fume/gas/mist/vapors/spray .

Mecanismo De Acción

Target of Action

3,5-Dichloro-4-fluoro-2-nitroaniline is known to be used as modulators of nuclear hormone receptor function . These receptors are proteins that are responsible for sensing steroid and thyroid hormones and certain other molecules. They work by binding to specific DNA sequences, thereby controlling the transcription of genetic information from DNA to mRNA.

Mode of Action

It is known that nitroanilines can undergo a series of reactions including nitration, conversion from the nitro group to an amine, and bromination . These reactions can influence the compound’s interaction with its targets and result in changes at the molecular level.

Biochemical Pathways

It is known that nitroanilines can form complexes with certain metal ions such as cobalt (ii), nickel (ii), and copper (ii) . This suggests that the compound may interact with metalloproteins or enzymes that require these metal ions for their function.

Result of Action

Given its potential role as a modulator of nuclear hormone receptor function , it could potentially influence gene expression and thus have wide-ranging effects on cellular function.

Action Environment

The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. For instance, the presence of certain metal ions could influence the compound’s ability to form complexes . Additionally, factors such as pH and temperature could potentially influence the compound’s stability and its interactions with its targets.

Propiedades

IUPAC Name |

3,5-dichloro-4-fluoro-2-nitroaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2FN2O2/c7-2-1-3(10)6(11(12)13)4(8)5(2)9/h1H,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOFZAQNJEYFLOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)F)Cl)[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethylidene]indene-1,3-dione](/img/structure/B2857307.png)

![{2-Methyl-2-azabicyclo[2.1.1]hexan-1-yl}methanamine dihydrochloride](/img/structure/B2857311.png)

![3-(2-methoxyphenyl)-9-(1-phenylethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2857313.png)